5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol
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Overview
Description
5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-8-hydroxyquinoline with phenylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its activity as a corrosion inhibitor. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapy. The exact pathways and molecular targets involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
- 5-(4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol
- 7-Morpholinomethyl-8-hydroxyquinoline
Uniqueness
5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol stands out due to its unique combination of a quinoline core with a phenylpiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21ClN2O |
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Molecular Weight |
352.9 g/mol |
IUPAC Name |
5-chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H21ClN2O/c22-18-14-17(21(25)19-16(18)10-7-11-23-19)20(15-8-3-1-4-9-15)24-12-5-2-6-13-24/h1,3-4,7-11,14,20,25H,2,5-6,12-13H2 |
InChI Key |
QBXLCZDIUNZZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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